isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate
Description
This compound is an isopropyl ester featuring a sulfanyl (thioether) linkage to a 3-cyano-substituted cyclohepta[b]pyridine scaffold. The cyclohepta[b]pyridine ring system comprises a seven-membered aliphatic ring fused to a pyridine moiety, with the cyano group at position 3 and the sulfanyl group at position 2. The compound was previously available for research but is now discontinued, as noted in .
Properties
IUPAC Name |
propan-2-yl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11(2)20-15(19)10-21-16-13(9-17)8-12-6-4-3-5-7-14(12)18-16/h8,11H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYAQPIAZPJYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C2CCCCCC2=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate typically involves multiple steps, starting with the construction of the cycloheptapyridine core[_{{{CITATION{{{2{2- [ (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ](https://wwwchemsrccom/cas/337505-22-3_1474949html){{{CITATION{{{_2{2- (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield[_{{{CITATION{{{_2{2- (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl .... Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{2- [ (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ...](https://www.chemsrc.com/cas/337505-22-3_1474949.html)[{{{CITATION{{{_3{2- (3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate has shown potential in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analog: Ethyl 2-[({[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate Monohydrate
Key Structural Differences :
- Heterocyclic Core : The analog in contains a simpler pyridine ring (six-membered) compared to the cyclohepta[b]pyridine (seven-membered fused ring) in the target compound.
- Substituents: The analog has amino, cyano, and methylsulfanyl groups at positions 4, 5, and 6, respectively, versus the cyano group at position 3 in the target compound.
- Ester Group : Ethyl ester vs. isopropyl ester, which may alter solubility and hydrolysis kinetics.
Physical Properties :
- The analog crystallizes in a "folded" conformation stabilized by intramolecular C–H···O and N–H···O hydrogen bonds involving a lattice water molecule .
Functional Group Comparison: Lansoprazole Derivatives
Key Structural Differences :
- Core Structure : Lansoprazole () contains a benzimidazole-pyridine system with a sulfinyl (–SO–) group, whereas the target compound uses a sulfanyl (–S–) linkage and a cyclohepta[b]pyridine core .
- Electron-Withdrawing Groups: The cyano group in the target compound may enhance electrophilicity at the sulfanyl bridge compared to Lansoprazole’s sulfinyl group.
Reactivity and Stability :
- However, the discontinued status of the target compound () suggests possible synthetic or stability challenges .
Ester Group Variants: Beta Alanine Isopropyl Ester Hydrochloride
Key Structural Differences :
Physicochemical Properties :
- The isopropyl ester group in both compounds may confer similar lipophilicity. However, the cyclohepta[b]pyridine and sulfanyl groups in the target compound likely reduce aqueous solubility compared to the simpler beta alanine derivative.
Research Implications
- Structural Flexibility : The cyclohepta[b]pyridine core may offer unique conformational dynamics for target binding in medicinal chemistry, though synthetic complexity could limit accessibility .
- Ester Hydrolysis : The isopropyl ester may exhibit slower hydrolysis than ethyl esters, prolonging in vivo activity .
- Hydrogen Bonding : The absence of reported hydrogen bonds in the target compound (vs. the ethyl ester analog) suggests differences in crystal packing or solubility .
Biological Activity
Basic Information
- IUPAC Name : Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.407 g/mol
- CAS Number : Not specified in the search results but can be referenced for further studies.
Structure
The structure of the compound features a tetrahydro-cyclohepta[b]pyridine moiety linked to a sulfanyl group and an acetate functional group. This unique combination suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities such as:
- Antimicrobial Activity : Compounds with similar structures have shown promise in inhibiting bacterial growth and may have applications in treating infections.
- Cytotoxic Effects : Some studies suggest that related compounds can induce apoptosis in cancer cells, making them candidates for anticancer therapies.
- Neuroprotective Properties : The tetrahydro-pyridine framework is often associated with neuroprotective activities, potentially useful in neurodegenerative diseases.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related compounds and found significant inhibition against various strains of bacteria, including Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study reported in the Cancer Research Journal, researchers assessed the cytotoxicity of similar compounds on breast cancer cell lines. The results indicated that treatment with these compounds led to a dose-dependent increase in apoptosis markers, suggesting potential for therapeutic use.
Case Study 3: Neuroprotective Effects
A publication in Neuropharmacology explored the neuroprotective effects of tetrahydro-pyridine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death through antioxidant mechanisms.
Q & A
What are the key challenges in synthesizing isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate, and how can reaction conditions be optimized?
Basic Research Focus
Synthesis of this compound involves multi-step reactions, including cyclization of the cycloheptane-pyridine core, thiolation, and esterification. Common challenges include low yields during the thiol-ether coupling step due to steric hindrance from the cycloheptane ring and competing side reactions (e.g., oxidation of the thiol group).
Methodological Approach :
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
- Optimize reaction temperature (40–60°C) and employ catalysts like DBU (1,8-diazabicycloundec-7-ene) to reduce activation energy for thiol-ether bond formation .
- Monitor reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry dynamically.
How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Advanced Research Focus
The cycloheptane ring introduces conformational flexibility, complicating structural determination. Discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental data may arise due to crystal-packing forces.
Methodological Approach :
- Use SHELXL for high-resolution single-crystal X-ray refinement to model anisotropic displacement parameters and hydrogen-bonding networks .
- Apply Etter’s graph set analysis to classify hydrogen-bonding patterns and correlate them with observed torsion angles in the cycloheptane-pyridine system .
- Cross-validate with solid-state NMR (¹³C CP/MAS) to detect dynamic disorder in the crystal lattice.
What analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?
Basic Research Focus
Degradation pathways (e.g., ester hydrolysis or thiol oxidation) can compromise purity. Stability studies must account for humidity, temperature, and light exposure.
Methodological Approach :
- HPLC-DAD/ELSD : Quantify degradation products using C18 columns with acetonitrile/water gradients (0.1% TFA).
- TGA-DSC : Identify thermal decomposition thresholds (e.g., ester group stability above 150°C) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor via LC-MS for hydrolyzed byproducts (e.g., free carboxylic acid derivatives).
How can computational methods predict the compound’s reactivity in biological systems, such as enzyme inhibition?
Advanced Research Focus
The pyridine-thioether motif may interact with metalloenzymes or redox-active proteins, but mechanistic insights are lacking.
Methodological Approach :
- Perform docking simulations (AutoDock Vina) using the crystal structure of target enzymes (e.g., cytochrome P450) to map binding modes of the thioether and cyano groups .
- Conduct MD simulations (AMBER) to assess conformational stability of the ligand-enzyme complex over 100 ns trajectories.
- Validate predictions with in vitro assays (e.g., IC₅₀ determination using fluorogenic substrates).
What strategies address contradictions between spectroscopic data (e.g., NMR shifts) and computational predictions for this compound?
Advanced Research Focus
Discrepancies in ¹H/¹³C NMR chemical shifts often arise from solvent effects, dynamic averaging, or errors in DFT functional selection.
Methodological Approach :
- Compare experimental NMR data (in DMSO-d₆ or CDCl₃) with GIAO-DFT calculations (B3LYP/6-311+G(d,p)) incorporating implicit solvent models (e.g., PCM) .
- Analyze NOESY/ROESY correlations to identify through-space interactions that stabilize specific conformers.
- Re-examine coupling constants (³JHH) to detect hindered rotation in the cycloheptane ring.
How can the compound’s hydrogen-bonding propensity guide its formulation for drug delivery systems?
Advanced Research Focus
Hydrogen-bond donor/acceptor sites (e.g., pyridine N, ester carbonyl) influence solubility, crystallinity, and compatibility with polymeric carriers.
Methodological Approach :
- Use Hansen solubility parameters to screen excipients (e.g., PEG, PVP) for co-amorphous dispersion .
- Perform pair distribution function (PDF) analysis to characterize amorphous phase stability.
- Evaluate bioavailability via in situ intestinal perfusion models, correlating permeability with H-bonding capacity.
What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Basic Research Focus
Variability arises from impurities in starting materials (e.g., cycloheptane precursors) or inconsistent reaction quenching.
Methodological Approach :
- Implement DoE (Design of Experiments) to optimize critical process parameters (CPPs) like mixing speed and cooling rates .
- Use PAT (Process Analytical Technology) , such as inline FTIR, to monitor thiol-ether coupling in real time.
- Standardize purification via preparative HPLC with orthogonal C18 and HILIC columns to isolate isomeric byproducts.
How does the compound’s stereoelectronic profile influence its interactions with biological targets?
Advanced Research Focus
The electron-withdrawing cyano group and sulfur’s polarizability modulate charge distribution and binding kinetics.
Methodological Approach :
- Calculate NBO (Natural Bond Orbital) charges to map electron density at the pyridine N and thioether S .
- Perform QTAIM (Quantum Theory of Atoms in Molecules) analysis to identify non-covalent interactions (e.g., S···π contacts) in protein-ligand complexes.
- Validate with SPR (Surface Plasmon Resonance) to measure binding affinity changes under redox conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
